molecular formula C14H13NO3 B7517617 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide

Numéro de catalogue B7517617
Poids moléculaire: 243.26 g/mol
Clé InChI: RSZAUJYHDAFSQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide, also known as DBF or DBF-M, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DBF-M is a synthetic compound that was first synthesized in 2013 by a group of researchers at the University of California, San Diego. Since then, several studies have been conducted to explore the properties and potential applications of this compound.

Mécanisme D'action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M involves its binding to FKBP52, which in turn modulates the activity of NMDA receptors. NMDA receptors are critical for synaptic plasticity and are involved in a range of processes, including learning and memory. By modulating the activity of NMDA receptors, this compound-M has the potential to impact these processes and could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound-M has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, this compound-M has also been shown to modulate the activity of other proteins, including the glucocorticoid receptor and the androgen receptor. These effects could have implications for the treatment of a range of disorders, including cancer and metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the key advantages of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M is its specificity for FKBP52. This specificity allows researchers to selectively modulate the activity of NMDA receptors without impacting other processes. However, one of the limitations of this compound-M is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.

Orientations Futures

There are several potential future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M. One area of interest is the development of more potent analogs of this compound-M that could be used in experiments where higher concentrations are required. Another area of interest is the exploration of the potential therapeutic applications of this compound-M in the treatment of neurological and other disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound-M and its effects on other proteins and processes.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M involves a multi-step process that begins with the reaction of 2-methylfuran with 2,3-dihydrobenzofuran in the presence of a Lewis acid catalyst. This reaction leads to the formation of a key intermediate, which is then subjected to a series of reactions involving amide formation and deprotection to yield the final product. The synthesis of this compound-M is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound-M as a tool for studying the function of certain proteins in the brain. Specifically, this compound-M has been shown to bind to a protein called FKBP52, which is involved in regulating the activity of the neurotransmitter receptor NMDA. By binding to FKBP52, this compound-M can modulate the activity of NMDA receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Propriétés

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(13-6-3-7-17-13)15-9-11-8-10-4-1-2-5-12(10)18-11/h1-7,11H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZAUJYHDAFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.